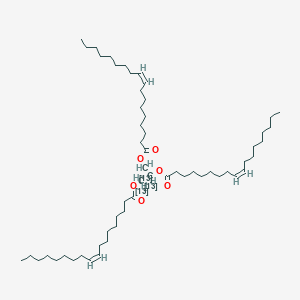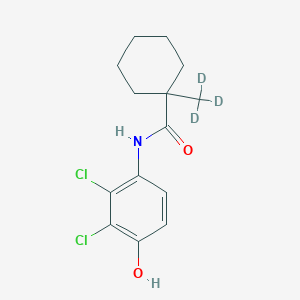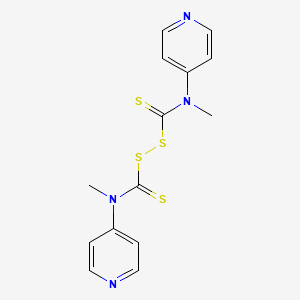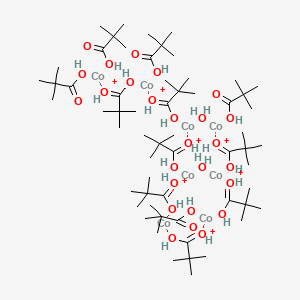
Bis(tetramethylcyclopentadienyl)manganese(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the molecular formula C18H26Mn. It is a manganese complex where the manganese atom is bonded to two tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation of the manganese. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.
Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .
Wirkmechanismus
The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)manganese(II): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(isopropylcyclopentadienyl)manganese(II): Features isopropyl-substituted cyclopentadienyl ligands, affecting its reactivity and applications
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic effects. These ligands enhance the stability of the manganese center and influence its reactivity, making it suitable for specific applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C18H26Mn |
|---|---|
Molekulargewicht |
297.3 g/mol |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
InChI-Schlüssel |
LQZUYKXOCSUIEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





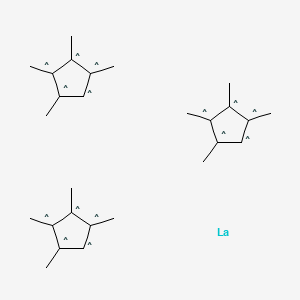
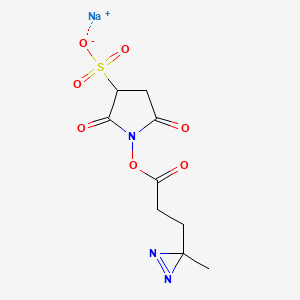
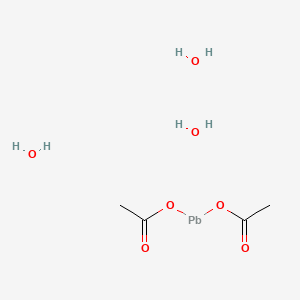

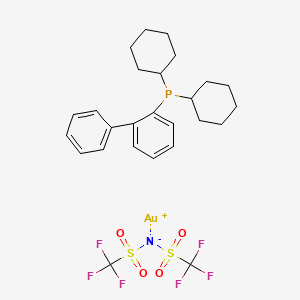
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
